2,2-bis(ethylsulfanyl)-N-methylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(ethylsulfanyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS2/c1-4-10-7(11-5-2)6(9)8-3/h7H,4-5H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUFENXJEPQBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)NC)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2,2 Bis Ethylsulfanyl N Methylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2,2-bis(ethylsulfanyl)-N-methylacetamide. Through a suite of one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework and investigate the molecule's conformational dynamics in solution.
The ¹H NMR spectrum of this compound provides key information regarding the number of distinct proton environments, their electronic surroundings, and scalar coupling interactions with neighboring protons. Based on the molecular structure, [(CH₃CH₂S)₂CH-C(=O)NHCH₃], specific resonances are anticipated. The N-methyl protons are expected to appear as a doublet due to coupling with the adjacent N-H proton. The two ethyl groups of the bis(ethylsulfanyl) moiety will each present as a quartet for the methylene (-S-CH₂-) protons, coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The methine proton (-CH(SR)₂), being adjacent to the electron-withdrawing carbonyl group and two sulfur atoms, is expected to be shifted downfield. The amide proton (N-H) typically appears as a broad signal, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -S-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | ~7.5 | 6H |
| -S-CH₂ -CH₃ | ~2.6 - 2.8 | Quartet (q) | ~7.5 | 4H |
| -NH-CH₃ | ~2.8 - 3.0 | Doublet (d) | ~5.0 | 3H |
| (EtS )₂CH - | ~4.5 - 4.7 | Singlet (s) or Triplet (t) | - | 1H |
Note: Predicted values are based on standard functional group chemical shifts and analysis of similar structures. Actual experimental values may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, five distinct carbon signals are expected. The carbonyl carbon (-C=O) will appear significantly downfield, typically in the 170-175 ppm range. The methine carbon [-CH(SR)₂] will also be downfield due to the influence of the adjacent sulfur and carbonyl groups. The remaining signals correspond to the N-methyl carbon and the two carbons of the ethylsulfanyl groups.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -S-CH₂-CH₃ | ~14 - 16 |
| -S-CH₂ -CH₃ | ~25 - 28 |
| -NH-CH₃ | ~26 - 29 |
| (EtS )₂CH - | ~50 - 55 |
Note: Predicted values are based on standard functional group chemical shifts and analysis of similar structures. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle and confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the -S-CH₂- protons and the -S-CH₂-CH₃ protons, confirming the ethyl group structure. A correlation between the N-H proton and the N-CH₃ protons would also be expected, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to its attached carbon atom. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
From the methine proton [CH (SR)₂] to the carbonyl carbon (C =O).
From the N-methyl protons (-NH-CH₃ ) to the carbonyl carbon (C =O).
From the methylene protons (-S-CH₂ -) to the methine carbon [CH (SR)₂].
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It can provide insights into the preferred conformation of the molecule, particularly the spatial relationship between protons across the partially rigid amide bond.
The amide C-N bond in this compound possesses significant double-bond character due to resonance delocalization of the nitrogen lone pair with the carbonyl group. nanalysis.comazom.com This restricts rotation around the C-N bond, leading to the existence of cis and trans planar conformers. montana.edu This restricted rotation creates a substantial energy barrier that can be studied using dynamic NMR (DNMR) spectroscopy. nanalysis.commontana.edu
By recording NMR spectra at various temperatures, the rate of interconversion between these conformers can be monitored. At low temperatures, where rotation is slow on the NMR timescale, separate signals for the cis and trans isomers might be observed for protons near the amide bond. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. nanalysis.comazom.commontana.edu Analysis of the line-shape changes as a function of temperature allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational stability. montana.edu For N-methyl substituted amides, these rotational barriers are often in a range that is readily studied by this method. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. msu.edu
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the amide and thioacetal moieties. The amide group gives rise to several distinct and well-characterized bands. mdpi.com
Amide A (N-H Stretch): A band is expected in the region of 3320-3270 cm⁻¹ in the solid or liquid state, corresponding to the N-H stretching vibration. mdpi.com
Amide I (C=O Stretch): This is typically the most intense band in the IR spectrum of an amide and is found in the 1680-1630 cm⁻¹ range. mdpi.comnih.gov It is primarily due to the C=O stretching vibration.
Amide II (N-H Bend and C-N Stretch): This band, appearing around 1570-1515 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. mdpi.comnih.gov
Amide III (C-N Stretch and N-H Bend): This is a more complex vibration with contributions from C-N stretching and N-H bending, typically observed between 1350 and 1250 cm⁻¹. mdpi.comnih.gov
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear just below 3000 cm⁻¹.
C-S Stretching: The C-S stretching vibrations of the thioacetal group are generally weak in the IR spectrum and appear in the fingerprint region, typically between 800 and 600 cm⁻¹. scispace.com
Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, C-S and S-S bonds often give rise to more prominent signals in the Raman spectrum, making it a useful tool for characterizing the thioacetal portion of the molecule.
Table 3: Principal IR and Raman Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H Stretch (Amide A) | -NH- | 3320 - 3270 | Medium-Strong | Weak |
| C-H Stretch | Aliphatic | 2980 - 2850 | Medium | Medium-Strong |
| C=O Stretch (Amide I) | -C=O | 1680 - 1630 | Very Strong | Medium |
| N-H Bend (Amide II) | -NH- / -CN- | 1570 - 1515 | Strong | Weak |
| C-N Stretch (Amide III) | -CN- / -NH- | 1350 - 1250 | Medium | Medium |
Note: Predicted frequencies and intensities are based on established group frequency correlations. msu.eduvscht.cz
Analysis of Conformational Isomers through Vibrational Signatures
The analysis of conformational isomers of this compound would likely involve vibrational spectroscopy techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy. Different spatial arrangements of the ethylsulfanyl groups and rotation around the amide C-N bond would result in distinct conformers. Each of these conformers would be expected to have a unique set of vibrational modes, leading to subtle but measurable differences in their respective spectra. For instance, studies on the simpler molecule, trans-N-methylacetamide, have shown that conformational isomerism of the methyl groups leads to spectroscopically distinguishable structures. In the case of this compound, the C-S stretching and wagging modes, as well as the skeletal vibrations of the entire molecule, would be particularly sensitive to conformational changes. By comparing experimental spectra with theoretical calculations (e.g., using density functional theory, DFT), it would be possible to assign specific vibrational bands to different conformers and estimate their relative populations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be a critical tool for confirming the molecular weight and elucidating the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) would be employed to determine the precise elemental composition of the molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to confirm the molecular formula, C₇H₁₅NOS₂, which has a theoretical exact mass. This technique would definitively distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) would be utilized to investigate the structural fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion would be isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the connectivity of the atoms within the molecule. Common fragmentation patterns for amides and thioacetals would be expected. For example, cleavage of the C-S bonds, loss of an ethylsulfanyl group, and fragmentation of the N-methylacetamide moiety would likely be observed. The analysis of these fragmentation patterns would allow for the unambiguous confirmation of the molecule's structure.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
Should this compound be a crystalline solid, X-ray diffraction analysis would provide the most definitive three-dimensional structural information.
Single-Crystal Growth and Crystallographic Data Collection
The first step in this analysis would be the growth of a suitable single crystal of the compound. This is often achieved through slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion. Once a high-quality crystal is obtained, it would be mounted on a diffractometer, and a beam of X-rays would be directed at it. The diffraction pattern of the X-rays as they pass through the crystal would then be collected.
Determination of Unit Cell Parameters, Space Group, and Molecular Conformation
The collected diffraction data would be used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice). Subsequent analysis of the diffraction intensities would allow for the determination of the precise coordinates of each atom in the molecule. This would reveal the exact bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecular conformation in the solid state. This data would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.
While specific data for this compound is not currently available, the application of these advanced analytical techniques would provide a comprehensive understanding of its spectroscopic and structural properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the amide and thioether functional groups.
Amide Chromophore: The amide group (-CONH-) is a well-known chromophore. It is expected to exhibit two main absorption bands:
A weak absorption band at a longer wavelength (typically around 210-220 nm) corresponding to the n → π* transition. This involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.
A strong absorption band at a shorter wavelength (typically below 200 nm) corresponding to the π → π* transition. This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.
Thioether Chromophore: The two ethylsulfanyl groups (-SCH2CH3) are also chromophores. Thioethers typically show absorption bands in the UV region corresponding to n → σ* transitions. These involve the excitation of a non-bonding electron from a sulfur atom to an anti-bonding σ* orbital. These transitions are generally of moderate to low intensity and are expected to appear in the region of 200-240 nm.
| Chromophore | Transition | Predicted λmax Region | Expected Intensity |
|---|---|---|---|
| Amide (C=O) | n → π | ~210-220 nm | Low |
| Amide (C=O) | π → π | <200 nm | High |
| Thioether (C-S-C) | n → σ* | ~200-240 nm | Low to Moderate |
Theoretical and Computational Investigations of this compound: A Field of Untapped Research
A thorough review of scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound This compound . Despite the availability of advanced computational methods that provide deep insights into molecular structures and properties, it appears that this specific molecule has not yet been the subject of detailed quantum chemical calculations or molecular dynamics simulations.
Computational chemistry is a powerful tool for understanding the fundamental characteristics of molecules. Techniques such as Density Functional Theory (DFT) and Ab Initio methods are routinely employed to predict molecular geometries, electronic structures, and spectroscopic properties with high accuracy. Similarly, Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility of molecules in various environments, providing a dynamic picture of their behavior over time.
For many related acetamide (B32628) and thioacetal compounds, extensive computational studies have been published. These investigations typically cover:
Quantum Chemical Calculations: Including geometry optimization to find the most stable three-dimensional structure, analysis of frontier molecular orbitals (HOMO and LUMO) to understand reactivity, mapping of the molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack, and Natural Bond Orbital (NBO) analysis to probe electron delocalization and bonding interactions.
Spectroscopic Parameter Calculation: Theoretical calculations of NMR chemical shifts and vibrational frequencies are often correlated with experimental data to validate the computational models and aid in the interpretation of spectra.
Molecular Dynamics Simulations: These simulations are used to study the conformational landscape of molecules, revealing how they might behave in different solvents or interact with biological systems.
However, a specific and detailed computational analysis for This compound is not present in the available public research databases and literature. Consequently, data tables for its optimized geometry, electronic properties, NBO analysis, calculated spectroscopic parameters, and conformational behavior from MD simulations cannot be provided at this time.
The absence of such research presents an open opportunity for computational chemists. A comprehensive theoretical study of This compound would be valuable for elucidating its structural and electronic properties, which could, in turn, support and guide future experimental work on its synthesis, reactivity, and potential applications. Such a study would involve applying the established methodologies mentioned above to this specific molecule of interest. Until such research is conducted and published, a detailed, data-driven article on the theoretical and computational investigations of this compound cannot be compiled.
Theoretical and Computational Investigations of 2,2 Bis Ethylsulfanyl N Methylacetamide
Molecular Dynamics (MD) Simulations
Investigation of Solvent Effects on Molecular Properties and Dynamics
There are no available studies that specifically investigate the effects of different solvents on the molecular properties and dynamics of 2,2-bis(ethylsulfanyl)-N-methylacetamide. Such studies would typically involve quantum chemical calculations and molecular dynamics simulations to understand how the solvent environment influences the compound's conformational preferences, electronic structure, and vibrational spectra. Without experimental or computational data, no specific findings can be reported.
Mechanistic Insights from Computational Modeling of Reactions Involving the Compound
No computational studies detailing the reaction mechanisms involving this compound have been published. Mechanistic insights, which are typically gained through methods like Density Functional Theory (DFT) to map out reaction pathways, transition states, and activation energies, are not available for this compound. Therefore, there are no research findings to present regarding its reactivity in specific chemical transformations.
Quantitative Structure-Property Relationship (QSPR) Studies
There are no published Quantitative Structure-Property Relationship (QSPR) studies for this compound. QSPR models are developed to predict the physicochemical and biological properties of compounds based on their molecular structure. The development of such models requires a dataset of related compounds with known properties, and no such studies have been conducted for this specific molecule.
Reaction Chemistry and Mechanistic Studies of 2,2 Bis Ethylsulfanyl N Methylacetamide
Reactivity of the Thioether (Ethylsulfanyl) Groups
The sulfur atoms in the ethylsulfanyl groups are characterized by their high nucleophilicity and susceptibility to oxidation. chemistrysteps.com These thioether linkages are central to the reactivity of this part of the molecule.
The sulfur atoms in 2,2-bis(ethylsulfanyl)-N-methylacetamide can be readily oxidized to form sulfoxides and subsequently sulfones. tcichemicals.com This stepwise oxidation allows for the synthesis of a range of oxidation-state derivatives. The reaction typically proceeds through an oxygen-transfer mechanism. researchgate.net A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the final product. researchgate.net
Common oxidizing systems include peroxides, peracids, sodium periodate (NaIO₄), and hypervalent iodine compounds like 2-iodoxybenzoic acid (IBX). tcichemicals.comresearchgate.net The reaction can be controlled to yield the monosulfoxide, disulfoxide, sulfoxide-sulfone, or the fully oxidized disulfone. For instance, using one equivalent of an oxidant under controlled conditions would favor the formation of the monosulfoxide, 2-(ethylsulfanyl)-2-(ethylsulfinyl)-N-methylacetamide. The use of excess oxidant under more forcing conditions would lead to the disulfone, 2,2-bis(ethylsulfonyl)-N-methylacetamide. Mechanistic studies suggest that in oxidations using periodate, the periodate ion (IO₄⁻) is the primary reactive species, attacking the sulfide in a one-step oxygen-transfer reaction. researchgate.net Similarly, oxidation with hydrogen peroxide in the presence of a catalyst proceeds via electrophilic attack of an activated peroxide oxygen on the sulfur atom. researchgate.net
| Oxidizing Agent | Typical Conditions | Primary Product(s) | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Catalytic acid or metal catalyst | Sulfoxides, can proceed to sulfones with excess reagent | researchgate.net |
| Sodium Periodate (NaIO₄) | Aqueous/organic solvent mixture | Selective oxidation to sulfoxides | researchgate.net |
| Peroxy Acids (e.g., m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | Sulfoxides and/or sulfones depending on stoichiometry | researchgate.net |
| Hypervalent Iodine (e.g., IBX) | Various solvents | Sulfoxides | tcichemicals.com |
The sulfur atoms of the ethylsulfanyl groups are nucleophilic due to the presence of lone pairs of electrons, making them more nucleophilic than their oxygen analogs (ethers). chemistrysteps.comyoutube.com This high nucleophilicity allows them to react with various electrophiles. chemistrysteps.com A characteristic reaction is alkylation, for example, with alkyl halides like methyl iodide, to form tertiary sulfonium salts. tcichemicals.com The reaction proceeds via an Sₙ2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent. chemistrysteps.com The formation of a sulfonium salt transforms the neutral thioether into a positively charged species, which can then act as a good leaving group in subsequent reactions. tcichemicals.com
The dithioacetal group can undergo desulfurization through either reductive or oxidative pathways. These reactions are fundamental in synthetic chemistry, where dithioacetals often serve as protecting groups for carbonyls or as acyl anion equivalents. rsc.orgyoutube.com
Reductive Desulfurization: This process replaces the C-S bonds with C-H bonds. A classic reagent for this transformation is Raney Nickel (Raney Ni), a nickel-aluminum alloy. youtube.comchem-station.com The mechanism involves the adsorption of the sulfur atoms onto the nickel surface, which is saturated with hydrogen, followed by hydrogenolysis of the C-S bonds to yield an ethyl group. chem-station.com In the case of this compound, this reaction would produce N-methylbutanamide.
Oxidative Desulfurization (Dethioacetalization): This reaction regenerates the carbonyl group from the dithioacetal, effectively deprotecting it. rsc.org This transformation can be achieved with various reagents that activate the sulfur atoms towards hydrolysis. tcichemicals.com Reagents include salts of soft metals like Hg(II) which have a high affinity for sulfur, or oxidizing agents like N-bromosuccinimide (NBS), iodine, or IBX. tcichemicals.comtcichemicals.com The mechanism often involves initial attack of the reagent on a sulfur atom to form an intermediate, such as a bromosulfonium ion, which is then readily hydrolyzed by water to yield the corresponding carbonyl compound. rsc.org For this compound, this would yield N-methyl-2-oxobutanamide.
| Reaction Type | Reagent(s) | Product from this compound | Reference |
|---|---|---|---|
| Reductive Desulfurization | Raney Nickel (H₂/Ni) | N-methylbutanamide | youtube.comchem-station.com |
| Oxidative Desulfurization | HgCl₂/H₂O | N-methyl-2-oxobutanamide | youtube.com |
| Oxidative Desulfurization | N-Bromosuccinimide (NBS)/H₂O | N-methyl-2-oxobutanamide | rsc.org |
| Oxidative Desulfurization | Iodine (I₂)/H₂O | N-methyl-2-oxobutanamide | tcichemicals.com |
Reactivity of the Amide Functionality
The N-methylacetamide group is characterized by a planar structure due to resonance between the nitrogen lone pair and the carbonyl π-system. fiveable.me This resonance stabilization imparts significant stability to the amide bond, making it less reactive than other carbonyl derivatives like esters or acid chlorides. fiveable.me
Despite their stability, amides can be hydrolyzed to their constituent carboxylic acid and amine components under forcing acidic or basic conditions. arkat-usa.org Tertiary amides are generally more difficult to cleave than primary or secondary ones. arkat-usa.org
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing aqueous HCl or H₂SO₄), the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methylamine as the leaving group (in its protonated form, methylammonium) yields the carboxylic acid, 2,2-bis(ethylsulfanyl)acetic acid.
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. arkat-usa.org This is typically the rate-determining step and forms a tetrahedral intermediate. The expulsion of the amide anion (⁻NHCH₃), which is a very strong base and thus a poor leaving group, is difficult. Proton transfer from the initially formed carboxylic acid to the amide anion generates a carboxylate salt and methylamine. This step drives the reaction to completion. The reaction generally requires high temperatures and concentrated alkali solutions. arkat-usa.org
Reactions at the Amide Nitrogen: The nitrogen atom in this compound is non-basic and generally non-nucleophilic due to the delocalization of its lone pair into the carbonyl group. fiveable.me However, the N-H proton is weakly acidic and can be removed by a very strong base (e.g., NaH) to form an amidate anion. This resulting anion is a potent nucleophile and can react with electrophiles, such as alkyl halides, in N-alkylation reactions. nih.govresearchgate.net The presence of the methyl group already on the nitrogen can sterically hinder further substitution. nih.gov
Reactions at the Carbonyl Carbon: The carbonyl carbon of the amide is electrophilic but is less reactive than that of aldehydes or ketones due to the electron-donating resonance effect of the nitrogen atom. fiveable.memasterorganicchemistry.com Therefore, it is resistant to attack by weak nucleophiles. Strong nucleophiles, particularly powerful reducing agents like lithium aluminum hydride (LiAlH₄), can react with the amide. The reduction of a secondary amide such as this compound with LiAlH₄ would reduce the carbonyl group completely to a methylene (CH₂) group, yielding the corresponding amine, 2,2-bis(ethylsulfanyl)-N-methylethanamine. The reaction proceeds via a complex mechanism involving coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer.
Reactions at the 2,2-Position (Alpha-Carbon to Amide Carbonyl) of this compound
The carbon atom positioned between the two sulfur atoms and adjacent to the amide carbonyl group in this compound is the focal point for a variety of chemical transformations. The presence of two sulfur atoms significantly influences the reactivity of this alpha-carbon, rendering its protons acidic and enabling the formation of a stabilized carbanion. This carbanion, or its corresponding enolate, serves as a versatile nucleophile in a range of reactions.
Deprotonation and Enolate Chemistry
The protons on the alpha-carbon of this compound are significantly more acidic than those of a simple N-methylacetamide. This increased acidity is attributed to the electron-withdrawing inductive effect of the two adjacent sulfur atoms and the ability of the sulfur atoms to stabilize the resulting negative charge through d-orbital participation.
Deprotonation is typically achieved using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide (e.g., lithium diisopropylamide, LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The resulting lithiated species is a potent nucleophile, analogous to the acyl anion equivalents developed in Corey-Seebach chemistry.
The generated enolate or lithiated species can then participate in a variety of carbon-carbon bond-forming reactions. For instance, it can be alkylated by treatment with alkyl halides, allowing for the introduction of a wide range of substituents at the 2-position. It can also react with other electrophiles such as aldehydes, ketones, and esters.
| Base | Solvent | Temperature (°C) | Outcome |
| n-Butyllithium | THF | -78 to 0 | Efficient deprotonation to form the lithiated species. |
| Lithium diisopropylamide (LDA) | THF | -78 | Clean deprotonation with minimal side reactions. |
Table 1: Typical Conditions for Deprotonation of Dithioacetal-Activated Methylene Groups
Electrophilic Substitution Reactions
The nucleophilic carbanion generated from the deprotonation of this compound readily undergoes electrophilic substitution. This reactivity provides a powerful tool for the elaboration of the molecule's structure.
Common electrophiles that can be employed in these reactions include:
Alkyl halides: For the introduction of primary, secondary, and even some tertiary alkyl groups.
Aldehydes and Ketones: Leading to the formation of β-hydroxy dithioacetal amides.
Esters and Acyl Chlorides: Resulting in the formation of β-keto dithioacetal amides.
Epoxides: Ring-opening of the epoxide to yield γ-hydroxy dithioacetal amides.
Michael Acceptors: Conjugate addition to α,β-unsaturated carbonyl compounds.
The choice of reaction conditions, including the base, solvent, and temperature, can influence the yield and selectivity of these reactions.
Cyclization and Rearrangement Reactions
While specific studies on the cyclization and rearrangement of this compound are not extensively documented, the inherent functionality of the molecule suggests potential for such transformations. For instance, if an appropriate electrophilic and nucleophilic center were introduced into the N-methyl or ethylthio groups, intramolecular reactions could lead to the formation of heterocyclic structures.
One potential rearrangement could be a Pummerer-type reaction if one of the sulfur atoms is oxidized to a sulfoxide. This would involve the migration of the sulfoxide oxygen and subsequent rearrangement to form an α-acyloxy thioether. Furthermore, under photoredox catalysis, dithioacetals have been shown to undergo rearrangement to disulfide-linked dithioesters, a transformation that could potentially be applied to this compound.
Catalyzed Reactions Involving this compound as a Substrate or Ligand
The sulfur atoms in this compound possess lone pairs of electrons, which could allow the molecule to act as a ligand for transition metals. The formation of metal complexes could, in turn, modulate the reactivity of the organic framework. For example, coordination to a Lewis acidic metal center could enhance the acidity of the alpha-protons, facilitating deprotonation under milder conditions.
Conversely, this compound can serve as a substrate in catalyzed reactions. For instance, transition metal-catalyzed cross-coupling reactions could potentially be employed to form carbon-carbon or carbon-heteroatom bonds at the alpha-position, following deprotonation. The development of such catalytic systems would offer a more efficient and atom-economical approach to the functionalization of this compound.
Kinetic and Thermodynamic Investigations of Key Reactions
Detailed kinetic and thermodynamic studies on the reactions of this compound are scarce in the available literature. However, analogies can be drawn from studies on similar dithioacetal and amide systems.
The rate of deprotonation at the alpha-carbon is expected to be fast, given the acidity of the protons. The subsequent reactions of the resulting carbanion with electrophiles would likely follow second-order kinetics, with the rate depending on the concentration of both the lithiated species and the electrophile, as well as the inherent reactivity of the electrophile.
| Reaction Type | Expected Kinetic Order | Key Thermodynamic Feature |
| Deprotonation | Second-Order | Endergonic, driven by strong base |
| Electrophilic Substitution | Second-Order | Generally Exothermic |
Table 2: Predicted Kinetic and Thermodynamic Parameters for Key Reactions
Elucidation of Reaction Mechanisms through Experimental and Theoretical Approaches
The mechanisms of the reactions involving this compound can be inferred from well-established principles of organic chemistry and studies on related compounds.
Deprotonation and Electrophilic Substitution: The mechanism of deprotonation involves the abstraction of a proton by a strong base to form a resonance-stabilized carbanion. The subsequent reaction with an electrophile is a classic nucleophilic substitution or addition reaction. Experimental evidence for the formation of the carbanion can be obtained through quenching experiments with deuterated water (D₂O), which would result in the incorporation of deuterium at the alpha-position.
Computational Studies: Theoretical approaches, such as density functional theory (DFT) calculations, could provide valuable insights into the reaction mechanisms. These studies could be used to model the transition states of the deprotonation and electrophilic substitution steps, providing information on activation energies and reaction pathways. Furthermore, DFT could be employed to predict the geometries of potential metal complexes and to rationalize the outcomes of catalyzed reactions.
By combining experimental investigations, such as kinetic studies and isotopic labeling, with theoretical calculations, a comprehensive
Derivatization Strategies and Applications in Organic Synthesis
2,2-bis(ethylsulfanyl)-N-methylacetamide as a Building Block in Complex Molecule Synthesis
The primary utility of this compound in the synthesis of complex molecules stems from the unique reactivity of the dithioacetal group. This functional group is renowned for its role in "umpolung" or polarity reversal, allowing the typically electrophilic carbonyl carbon to function as a nucleophile. sci-hub.senih.gov Dithioacetals, such as the one in the title compound, can be deprotonated at the carbon atom situated between the two sulfur atoms using a strong base (e.g., n-butyllithium). This generates a stabilized carbanion that serves as an acyl anion equivalent. sci-hub.se
| Electrophile | Intermediate Product | Final Product (after Hydrolysis) |
| Alkyl Halide (R-X) | 2,2-bis(ethylsulfanyl)-2-alkyl-N-methylacetamide | N-Methyl-2-oxo-alkanamide |
| Aldehyde (R'CHO) | 2,2-bis(ethylsulfanyl)-2-(1-hydroxyalkyl)-N-methylacetamide | N-Methyl-3-hydroxy-2-oxo-alkanamide |
| Ketone (R'R''CO) | 2,2-bis(ethylsulfanyl)-2-(1-hydroxyalkyl)-N-methylacetamide | N-Methyl-3-hydroxy-3-alkyl-2-oxo-alkanamide |
| Epoxide | 2,2-bis(ethylsulfanyl)-2-(2-hydroxyalkyl)-N-methylacetamide | N-Methyl-4-hydroxy-2-oxo-alkanamide |
| Acyl Chloride (R'COCl) | 2,2-bis(ethylsulfanyl)-2-acyl-N-methylacetamide | N-Methyl-2,3-dioxo-alkanamide |
Strategies for Modifying the N-Methylacetamide Moiety
The N-methylacetamide portion of the molecule offers additional handles for derivatization, allowing for the introduction of diverse functionalities.
The nitrogen atom of the secondary amide is nucleophilic and can undergo substitution reactions.
N-Alkylation: The amide proton can be removed by a suitable base to form an amidate anion, which can then be alkylated. Direct N-alkylation of secondary amides with alcohols can be achieved using various catalytic systems, offering an environmentally friendly route where water is the only byproduct. researchgate.netrsc.org A more traditional approach involves the use of alkyl halides in the presence of a base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). researchgate.net
N-Acylation: Acylation at the amide nitrogen introduces an imide functionality. This is typically accomplished by treating the amide with an acyl chloride or acid anhydride. tandfonline.comchemguide.co.uk The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the acidic byproduct (HCl). hud.ac.uk Iodine has also been shown to effectively catalyze the N-acylation of amines and amides with acyl chlorides under mild, solvent-free conditions. tandfonline.com
| Transformation | Reagents and Conditions | Product Type |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Tertiary Amide |
| N-Alkylation | Alcohol (R-OH), Catalyst (e.g., Ru or Co complex) | Tertiary Amide |
| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | N-Acyl Imide |
| N-Acylation | Acid Anhydride ((RCO)₂O), Catalyst | N-Acyl Imide |
Direct functionalization of the N-methyl group represents a C-H activation strategy, which has become a powerful tool in modern organic synthesis. acs.org While challenging due to the inherent inertness of C-H bonds, recent advancements in photoredox catalysis have enabled such transformations. columbia.edu Radical-mediated processes can be employed to selectively functionalize the N-methyl group. For instance, a hydrogen atom transfer (HAT) process could generate a radical on the methyl group, which can then be trapped by a suitable coupling partner, allowing for the introduction of aryl, alkyl, or other functional groups.
Transformations and Interconversions of the Ethylsulfanyl Groups
The twin ethylsulfanyl groups are not merely a protecting group but are also amenable to a range of chemical transformations.
The sulfur atoms of the dithioacetal are susceptible to oxidation. Treatment with controlled amounts of an oxidizing agent can lead to the formation of sulfoxides and subsequently sulfones.
Oxidation to Sulfoxides and Sulfones: Reagents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (KMnO₄) can be used for this purpose. organic-chemistry.orgorganic-chemistry.org Selective oxidation to the monosulfoxide or disulfoxide can often be achieved by careful control of stoichiometry and reaction conditions. organic-chemistry.org Further oxidation yields the corresponding sulfone derivatives. organic-chemistry.org These oxidized species have altered reactivity and can participate in further synthetic transformations, such as Pummerer-type reactions.
Conversion to Vinyl Sulfides: Dithioacetals can also serve as precursors to vinyl sulfides, which are valuable intermediates in their own right, for example, in Fischer indole synthesis. organic-chemistry.org This transformation can be achieved through various elimination or rearrangement pathways.
Cleavage of the C-S bonds is a key strategy for either unmasking the latent functionality or achieving a reductive transformation.
Deprotection to Carbonyl Group: The most common transformation of a dithioacetal is its hydrolysis back to the parent carbonyl compound. Given the stability of dithioacetals, this often requires specific reagents. sci-hub.setandfonline.com A wide variety of methods have been developed, which can be broadly categorized as:
Metal-Mediated: Heavy metal salts such as mercuric chloride (HgCl₂) or silver nitrate (AgNO₃) are classic reagents that coordinate to the sulfur atoms, facilitating hydrolysis. sci-hub.se
Oxidative Cleavage: Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or hypervalent iodine compounds (e.g., Dess-Martin periodinane, IBX) can oxidize the sulfur atoms, making the C-S bonds labile to hydrolysis. sci-hub.semdpi.orgtcichemicals.commdpi.comorganic-chemistry.org
Metal-Free: Milder, metal-free conditions, such as using trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile, have been developed as an alternative to harsh or toxic reagents. chemrxiv.orgresearchgate.net
Reductive Desulfurization: This transformation completely removes the sulfur atoms and reduces the carbon to a methylene (CH₂) group. The most common reagent for this purpose is Raney Nickel, a fine-grained nickel-aluminium alloy, which contains adsorbed hydrogen. masterorganicchemistry.comchem-station.comresearchgate.net This reaction, often called the Mozingo reduction, would convert this compound into N-propylacetamide.
Design and Synthesis of Analogs for Structure-Reactivity Studies
The systematic modification of a lead compound to create analogs is a common strategy to understand how structural changes influence reactivity. For this compound, this could involve altering the alkyl groups on the sulfur atoms or the methyl group on the nitrogen atom. However, there is no available research detailing the synthesis of such analogs or the subsequent investigation of their structure-reactivity relationships.
Development of Novel Methodologies Utilizing the Unique Reactivity Profile of the Compound
The thioacetal and amide moieties in this compound suggest potential for unique reactivity. For instance, the thioacetal group could serve as a protecting group for a carbonyl or as a precursor for generating a carbanion. The amide functionality could be involved in various coupling reactions or direct other functionalizations. Despite this theoretical potential, the scientific literature does not currently contain methodologies that have been specifically developed to harness the reactivity of this compound.
Potential Role as a Ligand in Coordination Chemistry and Catalysis
Compounds containing both soft (sulfur) and hard (oxygen, nitrogen) donor atoms are often investigated for their ability to act as ligands in coordination chemistry. Such ligands can form stable complexes with a variety of metal centers, leading to applications in catalysis. The combination of thioether and amide groups in this compound makes it a plausible candidate for a bidentate or even a multidentate ligand. Nevertheless, a review of current research indicates no studies have been published on the coordination of this specific compound to metal ions or its application in catalytic processes.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of 2,2-bis(ethylsulfanyl)-N-methylacetamide, allowing for its separation from impurities and starting materials. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of this compound.
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC is the method of choice. This approach utilizes a non-polar stationary phase and a polar mobile phase to achieve separation.
Detailed research findings indicate that a C18 column is effective for the separation of N-methylacetamide and related thioacetamides. sielc.comresearchgate.net The mobile phase typically consists of a gradient of acetonitrile and water, which allows for the efficient elution of the compound and separation from polar and non-polar impurities. sielc.com For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium formate are incorporated into the mobile phase. sielc.comnih.gov Detection is commonly achieved using a UV detector, typically at a wavelength where the amide or thioether chromophores absorb.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While thioacetals can be thermally labile, the use of a programmable temperature vaporizer (PTV) inlet can minimize on-column decomposition. nih.gov For the analysis of this compound, a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally suitable.
Derivatization may be necessary to improve the volatility and thermal stability of the compound, although direct injection is often possible with optimized inlet conditions. A flame ionization detector (FID) can be used for general-purpose analysis, while a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD) or a nitrogen-phosphorus detector (NPD), would offer enhanced selectivity and sensitivity for this particular molecule. nih.gov
Table 2: Representative GC Parameters for this compound Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet | PTV, splitless |
| Inlet Temperature | Ramp from 50 °C to 250 °C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | FID or SCD |
| Detector Temperature | 300 °C |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis and Trace Detection
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the structural elucidation and trace-level quantification of this compound in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound, as it avoids the potential for thermal degradation that can occur in GC. nih.gov Electrospray ionization (ESI) is a common ionization technique for N-methylacetamide derivatives, typically operating in positive ion mode to generate the protonated molecule [M+H]+. nih.gov Tandem mass spectrometry (MS/MS) can be employed for structural confirmation by analyzing the fragmentation patterns of the parent ion.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, provided that the thermal lability of the compound is addressed. nih.gov Electron ionization (EI) is a standard ionization method that produces a characteristic fragmentation pattern, which can be used for library matching and structural identification. semanticscholar.org
Table 3: Typical Mass Spectrometry Parameters for Hyphenated Techniques
| Technique | Ionization Mode | Mass Analyzer | Typical Adduct/Fragment |
| LC-MS | ESI (+) | Quadrupole, Time-of-Flight (TOF) | [M+H]+, [M+Na]+ |
| GC-MS | EI | Quadrupole, Ion Trap | Molecular ion, fragments from C-S bond cleavage |
Quantitative NMR (qNMR) for Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the purity and concentration of a substance without the need for a chemically identical reference standard. electrochemsci.org For this compound, ¹H qNMR is a powerful tool.
The methodology involves accurately weighing the sample and a certified internal standard with a known purity into an NMR tube with a deuterated solvent. electrochemsci.org The concentration of the analyte is then determined by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard. For this compound, the singlet from the N-methyl group or the triplet from the methine proton could be suitable for quantification. Proper experimental parameters, such as a sufficient relaxation delay, are crucial for accurate quantification. electrochemsci.org
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods can provide valuable insights into the redox behavior of this compound. Thioacetals and the thioether moieties within the molecule can undergo electrochemical oxidation. Techniques such as cyclic voltammetry (CV) can be used to study the oxidation potentials and the reversibility of the redox processes.
The electrochemical oxidation of thiols and thioethers often involves the sulfur atoms and can lead to the formation of various oxidation products. The electrochemical behavior can be influenced by the electrode material, the solvent, and the supporting electrolyte. While specific studies on this compound are not prevalent, the general principles of thioether electrochemistry suggest that it would exhibit oxidative behavior at a solid electrode, such as glassy carbon or platinum.
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of thioacetals, such as 2,2-bis(ethylsulfanyl)-N-methylacetamide, traditionally involves the condensation of a carbonyl compound or its equivalent with thiols, often in the presence of an acid catalyst. Future research is poised to move beyond these conventional methods towards more efficient and environmentally benign synthetic strategies.
Green Chemistry Approaches: A significant trend in chemical synthesis is the adoption of green chemistry principles. For thioacetal synthesis, this includes the development of catalyst- and solvent-free reactions. One promising approach is the "acetal-thiol click-like reaction," which offers high conversion rates without the need for external catalysts or organic solvents, thereby reducing waste and environmental impact. The use of heterogeneous catalysts, such as silica gel, also presents a sustainable alternative, simplifying product isolation and catalyst recycling.
Catalytic Innovations: Research into novel catalytic systems is expected to yield milder and more selective methods for thioacetal formation. This includes the exploration of Lewis acids, Brønsted acids, and organocatalysts that can operate under ambient conditions and with high functional group tolerance. The development of chemoselective dithioacetalization methods will
Q & A
Q. What are the standard methods for synthesizing 2,2-bis(ethylsulfanyl)-N-methylacetamide and confirming its structural integrity?
Methodological Answer: Synthesis typically involves nucleophilic substitution reactions between ethylsulfanyl groups and a methylacetamide backbone. Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : To identify proton environments (e.g., methyl, ethylsulfanyl groups).
- Mass Spectrometry (MS) : For molecular weight validation.
- Infrared Spectroscopy (IR) : To confirm functional groups like C=O (amide) and C-S bonds.
- Quantum Chemical Calculations (DFT) : Gaussian-based software optimizes molecular geometry and verifies electronic properties .
Q. How does this compound function as a corrosion inhibitor in acidic environments?
Methodological Answer: The compound adsorbs onto metal surfaces (e.g., mild steel) via:
- Electrochemical Impedance Spectroscopy (EIS) : Measures charge-transfer resistance to quantify inhibition efficiency.
- Potentiodynamic Polarization : Classifies inhibitor type (mixed, cathodic, or anodic).
- Langmuir Adsorption Isotherm : Fits experimental data to determine adsorption spontaneity (ΔGads values ≈ -30 to -40 kJ/mol indicate chemisorption) .
- Weight Loss Studies : Correlate inhibitor concentration (e.g., 50–200 ppm) with corrosion rate reduction .
Advanced Research Questions
Q. What methodologies are employed to analyze the adsorption mechanism of this compound on metal surfaces?
Methodological Answer: A hybrid experimental-computational approach is used:
Experimental :
- Temperature-Dependent Studies : Measure inhibition efficiency at 30–50°C to assess thermal stability.
- Scanning Electron Microscopy (SEM) : Visualize surface morphology post-inhibition .
Computational :
- Density Functional Theory (DFT) : Calculates Fukui indices to identify reactive sites (e.g., sulfur atoms for nucleophilic attack).
- HOMO-LUMO Analysis : Links electron density distribution to adsorption strength (Figure 9 in ).
- Molecular Dynamics (MD) : Simulates inhibitor-metal interactions under varying pH/temperature .
Q. How do temperature variations affect the corrosion inhibition efficiency of this compound, and how can these effects be thermodynamically modeled?
Methodological Answer:
-
Arrhenius Equation : Quantifies activation energy (Ea) for corrosion processes. Higher Ea with inhibitor indicates stronger adsorption .
-
Thermodynamic Parameters :
Parameter Value Range Interpretation ΔGads -35 to -40 kJ/mol Spontaneous chemisorption ΔHads Negative Exothermic adsorption process -
Contradiction Analysis : At elevated temperatures (>50°C), desorption may occur, reducing efficiency. Fit data to Temkin or Freundlich isotherms to resolve inconsistencies .
Q. What advanced computational approaches are used to correlate the electronic structure of this compound with its inhibition performance?
Methodological Answer:
- Fukui Indices : Identify nucleophilic (S, O atoms) and electrophilic (metal surface) sites for bond formation .
- Quantitative Structure-Activity Relationship (QSAR) : Combines quantum parameters (e.g., dipole moment, ionization potential) to predict inhibition efficiency .
- Electrostatic Potential Maps : Visualize electron-rich regions for adsorption (e.g., ethylsulfanyl groups) .
- Molecular Orbital Analysis : HOMO (electron-donating ability) and LUMO (electron-accepting ability) populations guide inhibitor design (Figure 9 in ).
Q. How can researchers resolve contradictions between experimental and computational data in corrosion inhibition studies?
Methodological Answer:
- Sensitivity Analysis : Test computational models under varying basis sets (e.g., B3LYP/6-31G vs. B3LYP/6-311++G**) .
- Cross-Validation : Compare DFT-predicted adsorption energies with experimental ΔGads values.
- Error Margins : Account for solvent effects (e.g., aqueous vs. non-polar environments) in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
